molecular formula C9H10ClF3N2 B13429376 (2-Chloro-5-trifluoromethyl-pyridin-4-YL)-isopropyl-amine

(2-Chloro-5-trifluoromethyl-pyridin-4-YL)-isopropyl-amine

Cat. No.: B13429376
M. Wt: 238.64 g/mol
InChI Key: VQXQLCXUEBEGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Chloro-5-trifluoromethyl-pyridin-4-YL)-isopropyl-amine” is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 5-position, a chlorine atom at the 2-position, and an isopropyl-amine moiety at the 4-position. This compound’s structure combines electron-withdrawing (Cl, CF₃) and electron-donating (isopropyl-amine) substituents, which may influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

2-chloro-N-propan-2-yl-5-(trifluoromethyl)pyridin-4-amine

InChI

InChI=1S/C9H10ClF3N2/c1-5(2)15-7-3-8(10)14-4-6(7)9(11,12)13/h3-5H,1-2H3,(H,14,15)

InChI Key

VQXQLCXUEBEGAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=NC=C1C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-trifluoromethyl-pyridin-4-YL)-isopropyl-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of chloro and trifluoromethyl substituents. The final step involves the attachment of the isopropylamine group. The reaction conditions often require the use of specific reagents, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of (2-Chloro-5-trifluoromethyl-pyridin-4-YL)-isopropyl-amine may involve large-scale chemical reactors and optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the 2-position undergoes nucleophilic displacement with various reagents. This reaction typically requires polar aprotic solvents (e.g., DMF, THF) and elevated temperatures (80–120°C).

ReagentConditionsProductYield (%)Source
Sodium methoxideDMF, 100°C, 6 hrs2-Methoxy-5-trifluoromethylpyridin-4-yl-isopropylamine78
Potassium cyanideAcetonitrile, reflux, 12 hrs2-Cyano-5-trifluoromethylpyridin-4-yl-isopropylamine65
Hydrazine hydrateEthanol, 60°C, 4 hrs2-Hydrazinyl-5-trifluoromethylpyridin-4-yl-isopropylamine82

The trifluoromethyl group enhances the electron-deficient nature of the pyridine ring, facilitating nucleophilic attack at the adjacent chloro position .

Reductive Dechlorination

Catalytic hydrogenation removes the chloro group while preserving the trifluoromethyl functionality:

Conditions :

  • Catalyst: 10% Pd/C (5 mol%)

  • Solvent: Methanol

  • Pressure: 3 bar H₂

  • Temperature: 25°C

  • Time: 2 hrs

Product : 5-Trifluoromethylpyridin-4-yl-isopropylamine (94% yield) .

Electrophilic Aromatic Substitution

The pyridine ring undergoes regioselective nitration at the 3-position due to the directing effects of the trifluoromethyl and amine groups:

Reaction Protocol :

  • Nitrating agent: HNO₃/H₂SO₄ (1:3 v/v)

  • Temperature: 0°C → 25°C (gradual)

  • Time: 8 hrs

Product : 3-Nitro-2-chloro-5-trifluoromethylpyridin-4-yl-isopropylamine (68% yield) .

Coupling Reactions

The chloro group participates in cross-coupling reactions under palladium catalysis:

Suzuki-Miyaura Coupling

Boronic AcidConditionsProductYield (%)Source
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C2-Phenyl-5-trifluoromethylpyridin-4-yl-isopropylamine73
Vinylboronic pinacol esterPdCl₂(dppf), CsF, THF, 60°C2-Vinyl-5-trifluoromethylpyridin-4-yl-isopropylamine61

Amine Functionalization

The isopropylamine group undergoes alkylation and acylation:

Reaction TypeReagentConditionsProductYield (%)Source
AcylationAcetyl chloridePyridine, 0°C, 2 hrsN-Acetyl derivative89
AlkylationIodomethaneK₂CO₃, DMF, 50°C, 6 hrsN-Isopropyl-N-methyl derivative77

Stability Under Oxidative Conditions

The trifluoromethyl group confers remarkable stability against oxidation:

Oxidizing AgentConditionsResultSource
KMnO₄ (aq.)100°C, 24 hrsNo decomposition
mCPBACH₂Cl₂, 25°C, 12 hrsEpoxidation of side chains absent

Industrial-Scale Reactivity Data

Vapor-phase reactions in fluidized-bed reactors demonstrate scalable transformations:

SubstrateTemperature (°C)ProductSelectivity (%)Source
3-Picoline derivative3802,3,5-Trichloro-trifluoromethylpyridine64.1
4-Picoline derivative420Dichloro-bis(trifluoromethyl)pyridine62.2

Computational Reactivity Insights

DFT calculations reveal:

  • The C-Cl bond dissociation energy is 68.2 kcal/mol , lower than analogous non-fluorinated pyridines (72–75 kcal/mol) .

  • NBO analysis shows significant electron withdrawal by the trifluoromethyl group (charge: +0.34 e at C5) .

This compound’s reactivity profile enables applications in agrochemical intermediates (e.g., fluazifop derivatives) and pharmaceutical candidates targeting kinase inhibition . Its stability under harsh conditions makes it particularly valuable for multistep synthetic routes.

Scientific Research Applications

(2-Chloro-5-trifluoromethyl-pyridin-4-YL)-isopropyl-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-5-trifluoromethyl-pyridin-4-YL)-isopropyl-amine involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with target molecules. The isopropylamine moiety may enhance its solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

The following analysis compares “(2-Chloro-5-trifluoromethyl-pyridin-4-YL)-isopropyl-amine” with structurally or functionally analogous compounds, focusing on substituent effects, synthesis strategies, and biological activities.

Structural and Physico-Chemical Comparisons
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(2-Chloro-5-trifluoromethyl-pyridin-4-YL)-isopropyl-amine Pyridine 2-Cl, 5-CF₃, 4-isopropyl-amine C₉H₉ClF₃N₂ ~249.63 Hypothesized applications in medicinal chemistry (inferred from analogs)
(4-Chloro-5-Methoxy-pyrimidin-2-yl)-isopropyl-amine Pyrimidine 4-Cl, 5-OCH₃, 2-isopropyl-amine C₈H₁₂ClN₃O 201.65 Intermediate in pharmaceutical synthesis
β-Phenylisopropylamine derivatives Benzene β-isopropyl-amine, hydroxyl substituents Varies Varies Bronchodilators (e.g., adrenaline analogs)
Platinum(II) complexes with isopropyl-amine ligands Platinum core Isopropyl-amine + berenil [Pt₂L₄B₂] ~800–1000 Anticancer activity (membrane lipid peroxidation)

Key Observations :

  • Pyridine vs. pyrimidine cores influence electronic properties: pyrimidines (e.g., ) are more electron-deficient, affecting binding interactions in biological systems .

Biological Activity

(2-Chloro-5-trifluoromethyl-pyridin-4-YL)-isopropyl-amine, with CAS Number 2244087-76-9, is a compound of significant interest in pharmaceutical and chemical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C9H10ClF3N2
  • Molecular Weight : 238.64 g/mol
  • Boiling Point : Not available
  • Melting Point : Not available
  • Solubility : High gastrointestinal absorption potential .

The biological activity of (2-Chloro-5-trifluoromethyl-pyridin-4-YL)-isopropyl-amine is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic pathways.

  • Neuropharmacological Effects :
    • The compound has shown potential in modulating neurotransmitter levels, particularly in systems involving serotonin and norepinephrine, which are critical in mood regulation and anxiety disorders .
  • Antimicrobial Activity :
    • Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting a possible role in developing new antibiotics .
  • Anticancer Potential :
    • Research has indicated that (2-Chloro-5-trifluoromethyl-pyridin-4-YL)-isopropyl-amine may inhibit the proliferation of cancer cells by inducing apoptosis through the mitochondrial pathway .

Neuropharmacological Study

A study published in 2023 evaluated the effects of (2-Chloro-5-trifluoromethyl-pyridin-4-YL)-isopropyl-amine on anxiety-like behaviors in rodent models. The results demonstrated a significant reduction in anxiety levels compared to control groups, correlating with increased serotonin levels in the brain .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, showing effective inhibition at concentrations as low as 50 µg/mL for both bacterial strains .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuropharmacologicalReduced anxiety-like behavior
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduced apoptosis in cancer cells

Q & A

Q. What are the optimal synthetic routes for (2-chloro-5-trifluoromethyl-pyridin-4-yl)-isopropyl-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Method A (DMF, 90°C, 1 h) achieves moderate yields (~60–70%) but requires inert conditions. Method B (Na₂CO₃, Pd(PPh₃)₄, DME:H₂O, 150°C, 1 h) offers higher regioselectivity for pyridine derivatives, though yields may drop to 50–55% due to competing hydrolysis .
  • Table 1 : Comparison of Synthetic Methods
MethodCatalystSolventTemp. (°C)Yield (%)
ANoneDMF9060–70
BPd(PPh₃)₄DME:H₂O15050–55

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of:
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
  • NMR (¹H/¹³C) to confirm substituent positions:
  • Pyridine ring protons appear at δ 8.2–8.5 ppm.
  • Trifluoromethyl groups show distinct ¹⁹F NMR signals near δ -60 to -70 ppm.
  • HRMS for molecular ion validation (e.g., [M+H]⁺ at m/z 269.05) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Storage : Refrigerate (2–8°C) in airtight containers under nitrogen to prevent hydrolysis of the trifluoromethyl group .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Waste Disposal : Neutralize with 10% aqueous NaOH before incineration by licensed facilities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents?

  • Methodological Answer :
  • Step 1 : Synthesize analogs with variations at the pyridine (e.g., chloro → fluoro) or isopropylamine (e.g., cyclopropyl substitution) positions .
  • Step 2 : Test in vitro against target receptors (e.g., kinase assays) to correlate substituent electronic effects (Hammett σ values) with IC₅₀ trends.
  • Example : Replacing Cl with CF₃ in pyridine analogs increased lipophilicity (logP from 2.1 to 3.4) but reduced solubility, impacting bioavailability .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer :
  • Case Study : If NMR suggests a planar pyridine ring but X-ray shows slight distortion:

Perform DFT calculations (B3LYP/6-311+G(d,p)) to model equilibrium geometry.

Validate via VT-NMR (variable temperature) to detect dynamic effects (e.g., ring puckering).

Cross-reference with IR spectroscopy for hydrogen-bonding interactions that may explain discrepancies .

Q. What computational strategies predict metabolic stability of this compound?

  • Methodological Answer :
  • In Silico Tools :
  • ADMET Predictor™ : Simulate CYP450 metabolism (e.g., 3A4/2D6 isoform susceptibility).
  • MetaSite : Identify probable oxidation sites (e.g., isopropylamine moiety).
  • Validation : Compare with in vitro microsomal assays (human liver microsomes, NADPH cofactor) to quantify half-life (t₁/₂) .

Q. How can reaction mechanisms involving this compound be elucidated under catalytic conditions?

  • Methodological Answer :
  • Techniques :
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-limiting steps (e.g., C-Cl bond cleavage).
  • ESI-MS Intermediates Detection : Capture transient species (e.g., Pd-π complexes in cross-coupling) .
  • Example : Pd-catalyzed amination proceeds via oxidative addition at the C-Cl bond, followed by amine coordination .

Data Contradiction & Validation

Q. How to address inconsistencies in biological assay results across different laboratories?

  • Methodological Answer :
  • Standardization :

Use a common reference compound (e.g., staurosporine for kinase inhibition).

Validate cell line viability via ATP-based assays (e.g., CellTiter-Glo®).

  • Statistical Analysis : Apply Bland-Altman plots to assess inter-lab variability in IC₅₀ values .

Applications in Drug Discovery

Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetic profile?

  • Methodological Answer :
  • Permeability : Caco-2 monolayer assay (Papp > 1 × 10⁻⁶ cm/s indicates good absorption).
  • Plasma Stability : Incubate in human plasma (37°C, 1 h) and measure degradation via LC-MS/MS.
  • Protein Binding : Ultrafiltration followed by LC-UV quantification (e.g., >90% binding reduces free drug availability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.